An In-depth Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride: A Key Intermediate in Modern Oncology
An In-depth Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride: A Key Intermediate in Modern Oncology
This guide provides a comprehensive technical overview of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, a critical building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical properties, synthesis, characterization, and its pivotal role in the creation of targeted cancer therapeutics.
Introduction: The Strategic Importance of a Substituted Aniline
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride has emerged as a compound of significant interest due to its unique structural features that make it a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its applications span various research areas, with a pronounced impact on neuropharmacology and oncology.[1] The presence of a substituted aniline core, a chloro-substituent, and a methylpiperazine moiety provides a trifecta of functionalities that can be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
This guide will provide an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and applications, particularly its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride are fundamental to its handling, reactivity, and suitability for various synthetic transformations.
Core Chemical Identity
A thorough understanding of the compound's basic chemical identity is the starting point for any scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride | [1] |
| CAS Number | 1052538-72-3 | [2] |
| Free Base CAS Number | 16154-72-6 | [3][4] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][2] |
| Molecular Weight | 262.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
Solubility and Solution Behavior
As a hydrochloride salt, the compound's solubility is pH-dependent. It exhibits enhanced solubility in acidic aqueous solutions due to the protonation of the amine functionalities. This characteristic is crucial for its use in various reaction conditions and for its potential formulation into aqueous-based solutions for biological screening.
Structural and Stereochemical Aspects
The molecule's three-dimensional structure dictates its interaction with other molecules. The piperazine ring typically adopts a stable chair conformation.[1] The chloro- and amino- substituents on the aniline ring create a specific electronic environment that influences its reactivity in subsequent synthetic steps.
Synthesis and Manufacturing: Crafting a Crucial Intermediate
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride can be achieved through several strategic routes. The choice of a particular method often depends on factors such as scale, cost, and desired purity.
Common Synthetic Pathways
Two prevalent methods for the synthesis of the core aniline structure are Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): This approach often begins with a suitably activated aromatic ring, such as a nitro-substituted chlorobenzene. The electron-withdrawing nitro group facilitates the displacement of a halide by N-methylpiperazine. The nitro group is then subsequently reduced to the aniline.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (e.g., a dihalobenzene) and N-methylpiperazine. This method is often favored for its high efficiency and functional group tolerance.[1]
Experimental Protocol: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (Free Base) via Nitro Group Reduction
This protocol is based on a reported synthesis and serves as a representative example.[3]
Materials:
-
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
-
Methanol
-
Platinum(IV) oxide (catalyst)
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (13.5 g, 52.8 mmol) in methanol (200 mL).[3]
-
Add platinum(IV) oxide (0.120 g, 0.528 mmol) as the catalyst.[3]
-
Evacuate the reaction vessel and backfill with hydrogen gas (repeat twice).[3]
-
Stir the reaction mixture under a hydrogen atmosphere for 48 hours.[3]
-
Upon reaction completion, filter the crude mixture through a pad of diatomaceous earth, washing the filter cake with methanol.[3]
-
Concentrate the filtrate to yield 1-(4-amino-2-chlorophenyl)-4-methylpiperazine as an orange solid.[3]
Formation of the Hydrochloride Salt
The final step in preparing the title compound involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
-
Dissolve the synthesized 3-Chloro-4-(4-methylpiperazin-1-yl)aniline free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthetic Workflow Diagram
Caption: Common synthetic routes to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
Spectroscopic Characterization: Confirming Molecular Identity
Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of the free base, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, in methanol-d4 has been reported with the following characteristic chemical shifts (δ) in ppm: 2.35 (s, 3H, N-CH₃), 2.62 (br. s., 4H, piperazine-H), 2.95 (br. s., 4H, piperazine-H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H, Ar-H), 6.75-6.81 (m, 1H, Ar-H), and 6.90-6.97 (m, 1H, Ar-H).[3] For the hydrochloride salt, the piperazine ring protons are expected to appear in the range of δ 2.5-3.5 ppm, and the aromatic protons between δ 6.5-7.5 ppm.[1] The exact shifts for the hydrochloride salt can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: For the free base, the protonated molecular ion [M+H]⁺ is observed at m/z 226.[3]
-
Fragmentation Pattern: The fragmentation of N-arylpiperazines is characterized by cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and the aromatic ring.[5] A common fragmentation pathway for N-methylpiperazine-containing compounds is the neutral loss of the N-methylpiperazine moiety.
Caption: Predicted mass spectrometry fragmentation of the free base.
Application in Drug Discovery: The Alectinib Story
The primary application of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride in modern drug discovery is as a key starting material for the synthesis of alectinib .
Alectinib: A Targeted Cancer Therapy
Alectinib (marketed as Alecensa) is a highly potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK).[6] It is used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[6] The ALK gene can undergo rearrangements, leading to the formation of a fusion protein that drives tumor growth. Alectinib functions by blocking the kinase activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
The Role of the Intermediate in Alectinib Synthesis
3-Chloro-4-(4-methylpiperazin-1-yl)aniline serves as a crucial building block that is incorporated into the final structure of alectinib. Its aniline nitrogen is used to form a key bond during the synthesis, and the chloro- and methylpiperazine moieties are integral parts of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. Several synthetic routes to alectinib have been published, many of which utilize this key intermediate.
Alectinib's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway inhibited by alectinib.
Safety and Handling: A Researcher's Responsibility
-
General Hazards: Chloroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.
Conclusion: A Versatile Building Block for Innovation
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicine. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and highly effective therapeutic agents like alectinib. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or drug development professional working in this exciting and impactful field.
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